molecular formula C16H10FN5O2 B11485806 Benzamide, N-[4-(1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-fluoro-

Benzamide, N-[4-(1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-fluoro-

Cat. No.: B11485806
M. Wt: 323.28 g/mol
InChI Key: UJMPGDLDHZTBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-[4-(1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-fluoro- is a complex organic compound that features a benzimidazole moiety fused with an oxadiazole ring and a fluorine atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[4-(1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-fluoro- typically involves multiple steps:

    Formation of Benzimidazole Moiety: This can be achieved by condensing ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Oxadiazole Ring Formation: The oxadiazole ring can be synthesized by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Final Coupling: The benzimidazole and oxadiazole intermediates are then coupled under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The fluorine atom can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can react with the fluorine atom under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to partially or fully reduced products.

Scientific Research Applications

Benzamide, N-[4-(1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-fluoro- has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, N-[4-(1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-fluoro- involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The oxadiazole ring can enhance the compound’s binding affinity and specificity. The fluorine atom can influence the compound’s pharmacokinetic properties, such as its metabolic stability and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]: This compound also features a benzimidazole moiety but with a pyrazole ring instead of an oxadiazole ring.

    Benzamide, N-[6-(1H-benzimidazol-1-yl)-3-pyridinyl]-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]: This compound has a similar structure but with additional substituents that can alter its biological activity.

Uniqueness

Benzamide, N-[4-(1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-fluoro- is unique due to the presence of the oxadiazole ring and the fluorine atom, which can significantly influence its chemical and biological properties. The combination of these structural features can result in enhanced biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C16H10FN5O2

Molecular Weight

323.28 g/mol

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

InChI

InChI=1S/C16H10FN5O2/c17-10-7-5-9(6-8-10)16(23)20-15-13(21-24-22-15)14-18-11-3-1-2-4-12(11)19-14/h1-8H,(H,18,19)(H,20,22,23)

InChI Key

UJMPGDLDHZTBCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NON=C3NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.